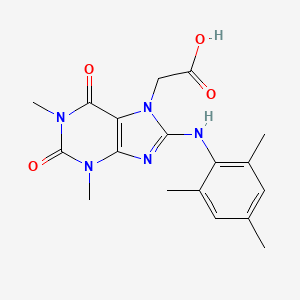
2-(8-(mesitylamino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(8-(mesitylamino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid is a compound characterized by its unique structure, integrating elements of purine derivatives and mesitylene groups. It has garnered interest in the fields of medicinal chemistry and biochemical research due to its potential biological activities and structural complexity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(8-(mesitylamino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid generally involves multi-step processes. One commonly employed route might start with a purine derivative such as xanthine, which undergoes alkylation at specific nitrogen positions, followed by mesitylamination. The steps involve careful control of pH and temperature, use of protecting groups to avoid side reactions, and purification via methods like column chromatography.
Industrial Production Methods:
Industrial production typically scales up these laboratory methods, optimizing reaction conditions for larger volumes. Techniques like batch processing or continuous flow reactors can be employed to enhance yield and efficiency. The industrial focus remains on maintaining purity, controlling reaction kinetics, and minimizing environmental impact through green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions:
2-(8-(mesitylamino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid can undergo several types of chemical reactions, including:
Oxidation: Typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized products.
Reduction: Using reagents such as sodium borohydride to reduce specific functional groups.
Substitution: Reactions with nucleophiles or electrophiles, leading to the replacement of groups within the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, base catalysts like triethylamine.
Major Products Formed:
The products formed depend on the type of reaction and conditions used. For example, oxidation might yield various carboxylic acid derivatives, while substitution could introduce new functional groups or alter the mesityl group.
Applications De Recherche Scientifique
This compound has wide-ranging applications:
Chemistry: Used as a starting material for synthesizing more complex molecules.
Biology: Investigated for its potential effects on cellular pathways and enzyme interactions.
Medicine: Explored for possible therapeutic uses, including its activity against certain diseases or conditions.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mécanisme D'action
The compound's mechanism involves interaction with molecular targets like enzymes or receptors. It can bind to these targets, influencing biological pathways. The exact pathways often include inhibition or activation of specific enzymes, affecting cellular functions such as metabolism or signal transduction.
Comparaison Avec Des Composés Similaires
Caffeine (1,3,7-trimethylxanthine)
Theobromine (3,7-dimethylxanthine)
Xanthine
Each of these compounds shares the purine core but differs in side-chain modifications, influencing their respective biological activities and applications.
Hope this is what you're looking for
Propriétés
IUPAC Name |
2-[1,3-dimethyl-2,6-dioxo-8-(2,4,6-trimethylanilino)purin-7-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4/c1-9-6-10(2)13(11(3)7-9)19-17-20-15-14(23(17)8-12(24)25)16(26)22(5)18(27)21(15)4/h6-7H,8H2,1-5H3,(H,19,20)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVZGDSKUUKRHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC2=NC3=C(N2CC(=O)O)C(=O)N(C(=O)N3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













